molecular formula C₂₂H₁₉N₃O₅ B1147376 (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione CAS No. 1220393-12-3

(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione

Cat. No. B1147376
M. Wt: 405.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione is a useful research compound. Its molecular formula is C₂₂H₁₉N₃O₅ and its molecular weight is 405.4. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lurasidone: Efficacy and Safety in Psychotic and Mood Disorders

Lurasidone, a novel benzisothiazole antipsychotic drug, has shown efficacy and safety in the treatment of psychotic and major affective disorders. It is particularly effective for short-term treatment of schizophrenia and acute bipolar depression. Lurasidone's distinct pharmacodynamic profile contributes to its unusual efficacy, with a lower risk of weight gain, metabolic, or cardiac abnormalities compared to other modern antipsychotics. However, its risk of akathisia may be higher, highlighting the need for further long-term testing in both schizophrenia and bipolar disorder, as well as other potential indications. This underscores Lurasidone's role in addressing psychotic and mood disorders with a favorable safety profile (Pompili et al., 2018).

LC-MS/MS Insights into Saracatinib Metabolism

Saracatinib, a dual kinase inhibitor under clinical trials, has been studied for its metabolic pathways and potential side effects through LC-MS/MS. This drug's metabolism involves the formation of reactive ortho-quinone and iminium intermediates, which could be responsible for observed side effects in clinical trials. The study provides a deep dive into the metabolic pathways of saracatinib, including hydroxylation, oxidation, reduction, and dealkylation, offering insights into the drug's pharmacokinetics and potential safety concerns (Attwa et al., 2018).

DNA Minor Groove Binder Hoechst 33258 and its Analogues

Hoechst 33258, a fluorescent DNA stain, demonstrates the significance of N-methyl piperazine derivatives in binding to the minor groove of double-stranded B-DNA. Its wide use in plant cell biology for chromosome and nuclear staining, along with its roles as radioprotectors and topoisomerase inhibitors, showcases the biological applications of such compounds in research and potential therapeutic contexts (Issar & Kakkar, 2013).

Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology

Ohmefentanyl, a potent opioid, exemplifies the pharmacological relevance of 3-methyl and 4-propionanilide substituents on the piperidine ring in enhancing activity and selectivity at opioid receptors. This review highlights the complex interplay between molecular structure and biological activity, providing a basis for developing more refined pharmacophores for opioid receptor targeting (Brine et al., 1997).

properties

IUPAC Name

3-[[2-(1,3-benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl]-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-25-10-19(26)23-16(22(25)28)9-14-13-4-2-3-5-15(13)24-20(14)21(27)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,24H,9-11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWTYPIIBMLMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669818, DTXSID601124934
Record name 3-{[2-(2H-1,3-Benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl}-1-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione

CAS RN

1220393-14-5, 1220393-12-3
Record name 3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220393-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[2-(2H-1,3-Benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl}-1-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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